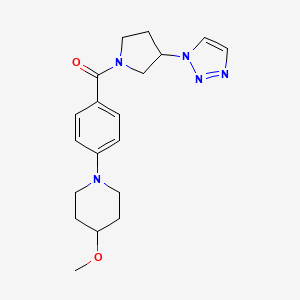

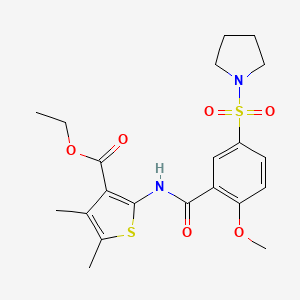

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

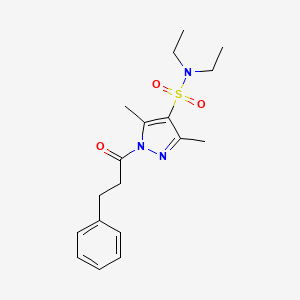

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone is a complex organic compound characterized by its unique chemical structure that incorporates a triazole ring and a piperidine moiety. It finds significant interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.

Wirkmechanismus

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound interacts with AChE, potentially inhibiting its activity . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . It has been reported that the presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .

Pharmacokinetics

The drug-likeness of the compound was investigated by predicting its pharmacokinetic properties .

Result of Action

The inhibition of AChE by this compound could potentially lead to effects such as enhanced cholinergic transmission. This could have implications in conditions like Alzheimer’s disease, where there is a deficiency of ACh . .

Action Environment

This compound represents a promising area of study in the development of new therapeutic options to counteract neurodegeneration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis typically involves multi-step organic reactions. Starting from commercially available precursors, the initial steps might include the formation of the pyrrolidine and piperidine intermediates, followed by the introduction of the triazole group through click chemistry. Each step requires precise control of reaction conditions such as temperature, pH, and the use of catalysts or solvents to ensure high yield and purity.

Industrial Production Methods: : On an industrial scale, the synthesis might involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help in maintaining consistent reaction conditions and minimizing human error, thus achieving a more cost-effective production process.

Analyse Chemischer Reaktionen

Types of Reactions: : The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Each reaction type affects different parts of the molecule, providing a pathway for further functionalization or degradation.

Common Reagents and Conditions: : Typical reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Conditions such as solvent choice and temperature play crucial roles in these reactions.

Major Products Formed: : Depending on the specific reaction conditions and reagents used, the major products could include oxidized or reduced forms of the compound, or derivatives with new functional groups introduced via substitution.

Wissenschaftliche Forschungsanwendungen

Chemistry: : In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable tool in the development of new materials or catalysts.

Biology: : Biologically, the compound can interact with various cellular targets, potentially altering biological pathways or processes. This makes it of interest in studying cellular mechanisms or developing bioactive molecules.

Medicine: : In the medical field, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone might possess pharmacological properties that could be harnessed in drug development. Research might explore its potential as an antimicrobial, anticancer, or neuroprotective agent.

Industry: : Industrial applications could include its use in the manufacture of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatile chemical reactivity allows it to be tailored for specific applications through structural modifications.

Vergleich Mit ähnlichen Verbindungen

When compared with other similar compounds, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone stands out due to its unique combination of a triazole ring and a piperidine moiety. This combination is less common and imparts unique properties not found in more typical compounds. Some similar compounds might include:

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-phenyl)methanone: Lacks the methoxypiperidine group, altering its reactivity and potential biological activity.

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methylpiperidin-1-yl)phenyl)methanone: Substitutes methoxy with a methyl group, impacting its chemical and biological properties.

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-fluoropiperidin-1-yl)phenyl)methanone: Features a fluorine atom, which can significantly influence its pharmacological profile and chemical stability.

So, want to dive deeper into any section?

Eigenschaften

IUPAC Name |

[4-(4-methoxypiperidin-1-yl)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-26-18-7-11-22(12-8-18)16-4-2-15(3-5-16)19(25)23-10-6-17(14-23)24-13-9-20-21-24/h2-5,9,13,17-18H,6-8,10-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJFIXMGVJYJPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2861149.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2861154.png)

![5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid](/img/structure/B2861155.png)

![(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2861169.png)

![8-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2861171.png)